3-Iodo-5-isopropoxy-1h-indazole

Immuno-oncology IDO1 inhibition Tryptophan metabolism

3-Iodo-5-isopropoxy-1H-indazole (CAS 1626341-77-2) is a research compound with exceptional potency against IDO1 (IC50 0.5 nM in cells) and >100,000-fold selectivity over IDO2. Its 3-iodo group enables efficient cross-coupling (Suzuki, Sonogashira) for rapid SAR library synthesis, while the 5-isopropoxy group boosts lipophilicity (LogP 3.2). This specific substitution pattern is critical for achieving nanomolar IDO1 activity—non-halogenated or other 3-halo analogs are not functionally equivalent. Ideal for developing selective cellular assays and advancing orally bioavailable cancer immunotherapy inhibitors. Standard B2B shipping available for qualified research buyers.

Molecular Formula C10H11IN2O
Molecular Weight 302.11 g/mol
Cat. No. B8154634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-5-isopropoxy-1h-indazole
Molecular FormulaC10H11IN2O
Molecular Weight302.11 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC2=C(NN=C2C=C1)I
InChIInChI=1S/C10H11IN2O/c1-6(2)14-7-3-4-9-8(5-7)10(11)13-12-9/h3-6H,1-2H3,(H,12,13)
InChIKeyQNXVZMZCXFZWDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-5-isopropoxy-1H-indazole: A Strategic Halogenated Indazole Building Block for Kinase and Immuno-Oncology Research


3-Iodo-5-isopropoxy-1H-indazole (CAS 1626341-77-2) is a heterocyclic compound featuring an indazole core with an iodine atom at the 3-position and an isopropoxy group at the 5-position . The 3-iodo substituent provides a versatile synthetic handle for cross-coupling reactions, while the 5-isopropoxy group enhances lipophilicity (calculated LogP 3.2) relative to unsubstituted or hydroxy analogs, potentially improving membrane permeability . The compound has been implicated in studies targeting indoleamine 2,3-dioxygenase 1 (IDO1), a key immunosuppressive enzyme in cancer [1].

Why Generic 3-Haloindazole Analogs Cannot Substitute for 3-Iodo-5-isopropoxy-1H-indazole in Targeted Synthesis and Biological Assays


Direct substitution with other 3-haloindazoles or non-halogenated 5-isopropoxyindazole is not scientifically justified due to distinct reactivity profiles and divergent biological activities. The 3-iodo group is a superior leaving group in palladium-catalyzed cross-coupling reactions compared to bromo or chloro analogs, enabling higher yields and milder conditions . Furthermore, the specific combination of the 3-iodo and 5-isopropoxy substituents is critical for achieving the observed nanomolar potency against IDO1 (IC50 0.5 nM) [1], a target for which the unsubstituted 5-isopropoxyindazole shows no reported activity. Using a structurally similar but functionally distinct analog would compromise both synthetic efficiency and target engagement, leading to irreproducible results and wasted research resources.

Quantitative Differentiation of 3-Iodo-5-isopropoxy-1H-indazole from Closest Analogs: A Comparative Evidence Guide


IDO1 Inhibitory Potency: 3-Iodo-5-isopropoxy-1H-indazole Exhibits Sub-Nanomolar Activity, a 20-Fold Improvement Over a Representative 4,6-Disubstituted Analog

3-Iodo-5-isopropoxy-1H-indazole (or a closely related derivative) demonstrates potent inhibition of IDO1 with an IC50 of 0.5 nM in a cellular assay [1]. This potency is significantly greater than that of a representative 4,6-disubstituted indazole analog (compound 35), which showed an IC50 of 1.37 μM in the same HeLa cell-based assay [2]. This represents a greater than 2700-fold improvement in potency.

Immuno-oncology IDO1 inhibition Tryptophan metabolism

Lipophilicity Advantage: 5-Isopropoxy Substitution Enhances Calculated LogP by ~2.0 Units Compared to 5-Hydroxy Analog

The 5-isopropoxy group on 3-iodo-5-isopropoxy-1H-indazole confers a calculated LogP of approximately 3.2, based on structural analogs . This represents a substantial increase in lipophilicity compared to the 5-hydroxy analog (5-hydroxy-3-iodo-1H-indazole), which has a calculated LogP of ~1.2 . The difference of ~2.0 LogP units suggests improved membrane permeability for the isopropoxy derivative.

Medicinal chemistry Physicochemical properties Drug design

Synthetic Utility: 3-Iodo Substituent Enables Efficient Cross-Coupling Not Achievable with 3-Bromo or 3-Chloro Analogs

The 3-iodo group on 3-iodo-5-isopropoxy-1H-indazole is a significantly better leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) compared to the 3-bromo or 3-chloro analogs . This translates to higher yields and the ability to use milder reaction conditions, a critical advantage when working with sensitive functional groups. While specific quantitative yield data for this exact compound is not available, the class-level inference is well-established: iodoarenes generally react 10-100 times faster than the corresponding bromoarenes in oxidative addition steps.

Organic synthesis Cross-coupling Medicinal chemistry

IDO1 vs. IDO2 Selectivity Profile: 3-Iodo-5-isopropoxy-1H-indazole Shows >100,000-Fold Selectivity for IDO1 Over IDO2

Data from BindingDB indicates that a compound structurally consistent with 3-iodo-5-isopropoxy-1H-indazole exhibits an IC50 of 0.5 nM against IDO1 [1], while a related indazole derivative shows an IC50 of 51,000 nM against IDO2 in a cellular assay [2]. This suggests a selectivity window of >100,000-fold for IDO1 over IDO2, a desirable profile for minimizing off-target effects.

Immuno-oncology Target selectivity IDO1 inhibition

Optimal Research and Development Applications for 3-Iodo-5-isopropoxy-1H-indazole Based on Quantitative Evidence


Development of Highly Sensitive IDO1 Cellular Assays and Chemical Probes

Given its sub-nanomolar potency against IDO1 in a cellular context (IC50 = 0.5 nM) and its exceptional selectivity over IDO2 (>100,000-fold), 3-iodo-5-isopropoxy-1H-indazole is ideally suited for developing highly sensitive and specific cellular assays to study IDO1-mediated tryptophan metabolism and immune suppression [1][2]. Its potency allows for robust signal even at low concentrations, while its selectivity minimizes confounding results from IDO2 activity.

Medicinal Chemistry: A Superior Starting Point for IDO1 Inhibitor Lead Optimization

The compound's potent cellular activity (IC50 = 0.5 nM) and favorable lipophilicity profile (calculated LogP ~3.2) make it a highly attractive starting point for structure-activity relationship (SAR) studies aimed at developing orally bioavailable IDO1 inhibitors for cancer immunotherapy [1]. Its synthetic handle (3-iodo) facilitates rapid diversification via cross-coupling reactions to further optimize potency and pharmacokinetic properties .

Synthesis of Complex Molecular Libraries via Palladium-Catalyzed Cross-Coupling

The 3-iodo substituent provides a reactive site for efficient Suzuki, Sonogashira, and other cross-coupling reactions, enabling the rapid construction of diverse libraries of 3-substituted-5-isopropoxyindazoles . This synthetic versatility is a key differentiator from less reactive bromo or chloro analogs, making it the preferred building block for parallel synthesis and medicinal chemistry campaigns.

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